N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine
Description
N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a methoxyphenyl group
Properties
IUPAC Name |
N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-16-6-3-2-5-14(16)13-21-11-8-15(9-12-21)19-17-7-4-10-18-20-17/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNSVNBBTMWHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 2-methoxybenzyl chloride with piperidine to form N-(2-methoxybenzyl)piperidine. This intermediate is then reacted with 3-chloropyridazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine.
Reduction: Formation of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]dihydropyridazin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine
- N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]dihydropyridazin-3-amine
- N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-thiol
Uniqueness
N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidine ring, and pyridazine ring contribute to its versatility and potential for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
